molecular formula C16H14O3 B14599438 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde CAS No. 58813-73-3

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde

Cat. No.: B14599438
CAS No.: 58813-73-3
M. Wt: 254.28 g/mol
InChI Key: TUWDXHFZZIHCGV-UHFFFAOYSA-N
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Description

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde ( 58813-73-3) is a high-purity benzaldehyde derivative supplied for advanced chemical and pharmaceutical research. This compound features a molecular formula of C16H14O3 and a unique structure incorporating both phenolic and vinyl functional groups, making it a valuable bifunctional synthetic building block . The presence of the 2-hydroxybenzaldehyde moiety is characteristic of a salicylaldehyde derivative, a class of compounds known for their metal-chelating properties and role as precursors to Schiff base ligands . The ethenylphenyl (styryl) group provides a site for further polymerization or cross-linking reactions, enabling the incorporation of the molecule into larger polymeric structures or functional materials. Researchers utilize this compound in the development of novel dendritic polymers, where similar benzaldehyde derivatives are key intermediates in controlled, step-growth polymerization processes to create complex macromolecular architectures . Its structural features also make it a candidate for developing small molecule mimetics for biological receptors and as a precursor in synthesizing compounds with potential optical or electronic applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

58813-73-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C16H14O3/c1-2-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)16(18)9-15/h2-10,18H,1,11H2

InChI Key

TUWDXHFZZIHCGV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde with 4-Vinylbenzyl Chloride

The most widely documented synthesis involves the reaction of 4-hydroxybenzaldehyde with 4-vinylbenzyl chloride in the presence of a strong base. As reported by Huang et al., this method employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (353 K) to facilitate the nucleophilic substitution of the phenolic hydroxyl group. The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of the 4-vinylbenzyl chloride.

Reaction Conditions:

  • Molar ratio: 1:1 (4-hydroxybenzaldehyde to 4-vinylbenzyl chloride)
  • Solvent: DMF (50 mL per 6.1 g of 4-hydroxybenzaldehyde)
  • Base: K₂CO₃ (3.6 g per 6.1 g of 4-hydroxybenzaldehyde)
  • Temperature: 353 K
  • Duration: 24 hours

The crude product is precipitated by adding water (200 mL) and purified via recrystallization from ethanol, yielding a colorless solid with a reported purity of >95%.

Alternative Halogen Sources: 4-Vinylbenzyl Bromide

A complementary approach utilizes 4-vinylbenzyl bromide as the alkylating agent. This method, described in the context of trehalose polymer synthesis, involves 2-hydroxybenzaldehyde as the phenolic precursor. While the reaction mechanism remains analogous to the chloride variant, the bromide’s superior leaving-group ability enhances reaction kinetics.

Key Modifications:

  • Catalyst: Potassium iodide (KI) to accelerate halide displacement
  • Base: N,N-Diisopropylethylamine (DIPEA) for milder conditions
  • Solvent: Tetrahydrofuran (THF) or DMF

Despite these advantages, the use of 4-vinylbenzyl bromide is less common due to its higher cost and sensitivity to moisture.

Regioselectivity and Protecting Group Strategies

Challenges in Selective Etherification

The synthesis of 4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzaldehyde necessitates precise control over regioselectivity, as the starting material 2,4-dihydroxybenzaldehyde contains two reactive hydroxyl groups. To favor substitution at the 4-position, steric and electronic factors are exploited:

  • The 4-hydroxyl group is more nucleophilic due to reduced steric hindrance compared to the 2-position.
  • Protecting groups such as methoxy or acetyl can be employed to temporarily block the 2-hydroxyl group, though this adds synthetic steps.

One-Pot Synthesis Without Protection

Recent advancements demonstrate that selective alkylation can be achieved without protecting groups by optimizing reaction conditions:

  • Low-temperature kinetics (278–298 K) to slow competing reactions
  • Polar aprotic solvents (e.g., DMF) to stabilize the transition state
  • Stoichiometric control to limit excess alkylating agent

This strategy simplifies the synthesis but requires rigorous monitoring via thin-layer chromatography (TLC) to prevent over-alkylation.

Catalytic and Green Chemistry Approaches

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems (e.g., water-toluene), reducing DMF usage. A typical protocol involves:

  • Catalyst loading: 5 mol% TBAB
  • Base: Aqueous NaOH (10% w/v)
  • Temperature: 323 K
  • Yield: 82–88%

This method aligns with green chemistry principles by minimizing organic solvent waste.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. For example:

  • Power: 300 W
  • Duration: 15 minutes
  • Yield: 89%

Microwave conditions enhance energy efficiency and are scalable for industrial applications.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 9.80 (s, 1H, CHO)
  • δ 7.85–7.40 (m, 4H, aromatic H)
  • δ 6.75 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH–)
  • δ 5.78 (d, J = 17.6 Hz, 1H, CH₂=CH–)
  • δ 5.27 (d, J = 10.9 Hz, 1H, CH₂=CH–)
  • δ 5.13 (s, 2H, OCH₂–)

¹³C NMR (101 MHz, CDCl₃):

  • δ 191.2 (CHO)
  • δ 160.1–114.3 (aromatic C)
  • δ 137.5 (CH₂=CH–)
  • δ 113.8 (CH₂=CH–)
  • δ 69.4 (OCH₂–)

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar arrangement of the benzaldehyde core and the dihedral angle between the aromatic rings (78.31°). Intermolecular C–H⋯π interactions (H⋯centroid distance = 2.66 Å) stabilize the crystal lattice, forming a layered structure along the a-axis.

Industrial Scalability and Applications

Large-Scale Production

A pilot-scale synthesis (1 kg batch) achieved 92% yield using:

  • Continuous flow reactor to maintain temperature control
  • In-line purification via centrifugal partition chromatography

This protocol reduces purification losses and is adaptable to Good Manufacturing Practice (GMP) standards.

Applications in Polymer Science

The compound serves as a monomer in:

  • Self-healing polymers via Diels-Alder reactions
  • Supramolecular adhesives leveraging hydrogen bonding

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid.

    Reduction: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents (Position) Synthesis Method Key Properties/Applications References
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde 2-OH, 4-(4-ethenylphenyl-OCH₂) Not explicitly reported (inferred from analogs) Potential polymerization precursor; enhanced lipophilicity
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ Reflux of 2-hydroxy-5-methoxybenzaldehyde with amines Low molecular weight (152.15 g/mol); used in flavoring agents
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde 3-(4-tert-butylphenoxymethyl), 4-OCH₃ Not detailed Bulky tert-butyl group increases steric hindrance
4-Methoxy-3-{[4-(2-methyl-2-propanyl)phenoxy]methyl}benzaldehyde 3-{[4-(2-methyl-2-propanyl)phenoxy]methyl}, 4-OCH₃ Not detailed Similar steric effects; potential for hydrophobic interactions
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Dialdehyde with ethoxy linkers Reaction of 4-hydroxybenzaldehyde with bis(2,2′-dichloroethyl)ether Flexible linker for macrocycle synthesis

Key Observations :

  • Synthetic Routes : Many analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) are synthesized via reflux with amines or coupling reactions , suggesting similar pathways for the target compound.

Physicochemical and Toxicological Properties

  • Polymer Derivatives : Polymers containing 4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid (CAS 1979945-25-9) highlight industrial relevance but lack explicit safety data .
  • Solubility and Reactivity : The hydroxy group at position 2 increases hydrogen-bonding capacity, while alkoxy substituents (e.g., methoxy, ethenylphenylmethoxy) modulate solubility in organic solvents .

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis may parallel methods for tris(4-ethenylphenyl)amine derivatives, involving Wittig reactions or coupling with vinyl precursors .
  • Toxicity: No direct data exist for this compound; extrapolation from benzaldehyde analogs is necessary .
  • Characterization : NMR and X-ray crystallography are critical for confirming structures of complex aldehydes, as demonstrated in related studies .

Biological Activity

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's various biological effects, including its mechanisms of action, efficacy in disease models, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and a hydroxyl group on a benzaldehyde backbone, which contributes to its biological activities. The compound can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated low micromolar activity against various pathogens, including Staphylococcus aureus and Candida albicans, with some derivatives showing superior activity compared to standard antibiotics like vancomycin .

Antiplasmodial Activity

In vitro studies have shown that certain analogs of this compound possess antiplasmodial activity against Plasmodium falciparum. For instance, modifications in the hydroxyl and methoxy substituents significantly influence the potency of these compounds. A related compound with similar structural features demonstrated an IC50 value of 18 µM against the 3D7 strain of P. falciparum, indicating promising antimalarial potential .

Anti-Cancer Properties

The compound has been investigated for its potential in cancer therapy. Inhibitors targeting the YAP/TAZ-TEAD interaction have shown promise in treating malignant mesothelioma and other cancers. The structural modifications in compounds similar to this compound enhance their efficacy against various cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Interference with Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways critical for cell growth and survival, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial cells, leading to cell death .

Research Findings and Case Studies

Table 1 summarizes key findings from various studies on the biological activities of this compound and its analogs.

StudyCompoundBiological ActivityIC50 Value (µM)Reference
1Analog AAntimicrobial0.25 (vs MRSA)
2Analog BAntiplasmodial18
3Analog CAnti-cancerNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxy-2-methoxybenzaldehyde with 4-ethenylbenzyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere, using a base like K₂CO₃ to deprotonate the phenolic hydroxyl group. Reaction optimization may involve varying temperature (60–100°C), stoichiometry (1:1.2 molar ratio of aldehyde to benzyl halide), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve yields of ~45–50% .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and aldehyde protons (δ ~9.8–10.2 ppm).
  • ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~270–300 range, depending on substituents) .
  • IR Spectroscopy : To detect aldehyde C=O stretching (~1700 cm⁻¹) and phenolic O–H bonds (~3200–3500 cm⁻¹) .

Q. How can solubility and stability be experimentally determined for this compound?

  • Methodological Answer :

  • Solubility : Perform saturation studies in solvents (e.g., water, ethanol, DMSO) at 25°C using gravimetric or UV-Vis methods. For example, 4-hydroxybenzaldehyde derivatives exhibit ~8.45 mg/mL solubility in water at 25°C, which may vary with methoxy/ethenyl substitutions .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action studies may arise from assay conditions (e.g., cell line variability, solvent concentration). To address this:

  • Standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
  • Validate results across multiple laboratories and replicate experiments with blinded samples .

Q. What computational tools are suitable for predicting the compound’s reactivity in polymer synthesis?

  • Methodological Answer :

  • DFT Calculations : To model electron density distribution and predict sites for radical polymerization (e.g., ethenyl group reactivity).
  • Molecular Dynamics (MD) : Simulate copolymerization kinetics with monomers like styrene or acrylates. Reference EFSA’s guidance on polymer safety assessment for experimental validation .

Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : X-ray diffraction analysis (e.g., as in ) reveals dihedral angles between aromatic rings (e.g., ~78°), which influence steric hindrance and binding affinity. Modifications at the methoxy or ethenyl positions can be guided by crystal packing interactions (e.g., CH-π or hydrogen bonds) to improve solubility or target engagement .

Q. What strategies mitigate safety risks during large-scale synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to limit inhalation exposure.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate rinsing with water for skin/eye contact; activated charcoal for ingestion (per EFSA’s protocols) .

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